molecular formula C14H16N4O2S B2818814 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396557-51-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B2818814
CAS RN: 1396557-51-9
M. Wt: 304.37
InChI Key: ZLMLKQXBSKIIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide” is a compound that contains a benzimidazole moiety, which is a heterocyclic aromatic compound . Benzimidazole derivatives are known to possess a wide range of biological activities .

Scientific Research Applications

Antibacterial Activity

These compounds have shown antibacterial activity . They could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Activity

They also exhibit antimycobacterial properties . This suggests potential use in treating diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

These compounds have anti-inflammatory properties . They could be used in the development of drugs for treating inflammatory diseases.

Antitumor Activity

They have shown antitumor activity . This suggests potential use in cancer treatment.

Antidiabetic Activity

These compounds have antidiabetic properties . They could potentially be used in the treatment of diabetes.

Anti-allergic Activity

They exhibit anti-allergic properties . This suggests potential use in the treatment of allergic reactions.

Antipyretic Activity

These compounds have antipyretic properties . They could potentially be used in the treatment of fever.

Antioxidant Activity

They exhibit antioxidant properties . This suggests potential use in the prevention of diseases caused by oxidative stress.

properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-5-6-21-8-11(18-13)14(20)15-7-12-16-9-3-1-2-4-10(9)17-12/h1-4,11H,5-8H2,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLKQXBSKIIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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